1-(2,5-Dimethylfuran-3-carbonyl)-4-(fluoromethyl)piperidine
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Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)-4-(fluoromethyl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a piperidine ring substituted with a fluoromethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)-4-(fluoromethyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 2,5-Dimethylfuran-3-carbonyl chloride: This intermediate can be synthesized by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Formation of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine: The carbonyl chloride intermediate is then reacted with piperidine in the presence of a base such as triethylamine to form the desired piperidine derivative.
Introduction of the Fluoromethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(2,5-Dimethylfuran-3-carbonyl)-4-(fluoromethyl)piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-carbonyl)-4-(fluoromethyl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,5-Dimethylfuran-3-carbonyl)-4-(fluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride: This compound has a similar furan and piperidine structure but lacks the fluoromethyl group.
1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-ol: This compound features an azetidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H18FNO2 |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(fluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H18FNO2/c1-9-7-12(10(2)17-9)13(16)15-5-3-11(8-14)4-6-15/h7,11H,3-6,8H2,1-2H3 |
InChI Key |
SRWUHOBRFYJEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CF |
Origin of Product |
United States |
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